molecular formula C18H29NO4S2 B14720565 Ethanethiol, 2-(4-(p-cyclohexylphenoxy)butyl)amino-, hydrogen sulfate (ester) CAS No. 21220-77-9

Ethanethiol, 2-(4-(p-cyclohexylphenoxy)butyl)amino-, hydrogen sulfate (ester)

Cat. No.: B14720565
CAS No.: 21220-77-9
M. Wt: 387.6 g/mol
InChI Key: JJQPAXLGQXCSHZ-UHFFFAOYSA-N
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Description

Ethanethiol, 2-(4-(p-cyclohexylphenoxy)butyl)amino-, hydrogen sulfate (ester) is a complex organic compound with a unique structure that combines elements of ethanethiol and phenoxybutylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanethiol, 2-(4-(p-cyclohexylphenoxy)butyl)amino-, hydrogen sulfate (ester) involves multiple steps The initial step typically includes the preparation of the phenoxybutylamine derivative

    Preparation of Phenoxybutylamine Derivative: This step involves the reaction of p-cyclohexylphenol with butylamine under controlled conditions to form the phenoxybutylamine derivative.

    Introduction of Ethanethiol Group: The phenoxybutylamine derivative is then reacted with ethanethiol in the presence of a suitable catalyst to introduce the ethanethiol group.

    Sulfation: The final step involves the sulfation of the compound using a sulfating agent such as sulfur trioxide or chlorosulfonic acid to form the hydrogen sulfate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethanethiol, 2-(4-(p-cyclohexylphenoxy)butyl)amino-, hydrogen sulfate (ester) undergoes various chemical reactions, including:

    Oxidation: The ethanethiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions to form simpler thiol derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Simpler thiol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Ethanethiol, 2-(4-(p-cyclohexylphenoxy)butyl)amino-, hydrogen sulfate (ester) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ethanethiol, 2-(4-(p-cyclohexylphenoxy)butyl)amino-, hydrogen sulfate (ester) involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethanethiol, 2-(4-(p-cyclohexylphenoxy)butyl)amino-, hydrogen phosphate (ester)
  • Ethanethiol, 2-(4-(p-cyclohexylphenoxy)butyl)amino-, hydrogen carbonate (ester)

Uniqueness

Ethanethiol, 2-(4-(p-cyclohexylphenoxy)butyl)amino-, hydrogen sulfate (ester) is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the hydrogen sulfate ester group enhances its solubility and reactivity compared to similar compounds with different ester groups.

Properties

CAS No.

21220-77-9

Molecular Formula

C18H29NO4S2

Molecular Weight

387.6 g/mol

IUPAC Name

1-cyclohexyl-4-[4-(2-sulfosulfanylethylamino)butoxy]benzene

InChI

InChI=1S/C18H29NO4S2/c20-25(21,22)24-15-13-19-12-4-5-14-23-18-10-8-17(9-11-18)16-6-2-1-3-7-16/h8-11,16,19H,1-7,12-15H2,(H,20,21,22)

InChI Key

JJQPAXLGQXCSHZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCCCCNCCSS(=O)(=O)O

Origin of Product

United States

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